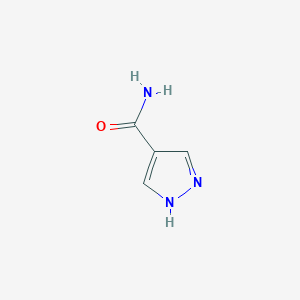

1H-pyrazole-4-carboxamide

描述

BenchChem offers high-quality 1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXKYWHJBYIYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346634 | |

| Record name | 1H-Pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437701-80-9 | |

| Record name | 1H-Pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Understated Importance of a Core Heterocycle

An In-depth Technical Guide to 1H-Pyrazole-4-carboxamide: A Cornerstone Scaffold in Modern Chemistry

As a Senior Application Scientist, one often observes that the true value of a chemical entity lies not in its own complexity, but in the potential it unlocks. 1H-pyrazole-4-carboxamide is a quintessential example of such a scaffold. On its surface, it is a simple, five-membered aromatic heterocycle bearing a primary amide. Yet, this arrangement of atoms provides a geometrically precise and electronically tunable framework that has become a lynchpin in modern drug discovery and agrochemical development. Its utility stems from its ability to act as a versatile building block, presenting hydrogen bond donors and acceptors in a rigid orientation, making it an ideal fragment for engaging with biological targets like enzyme active sites.[1][2] This guide provides an in-depth exploration of the core chemical properties, structural nuances, synthesis, and profound impact of the 1H-pyrazole-4-carboxamide scaffold for researchers and developers in the chemical sciences.

Part 1: Core Physicochemical and Structural Analysis

A foundational understanding of any chemical scaffold begins with its intrinsic properties. These data points are not merely informational; they dictate handling, reactivity, and analytical strategies.

Key Physicochemical Properties

The fundamental properties of 1H-pyrazole-4-carboxamide are summarized below. This data, primarily sourced from authoritative databases, provides the initial parameters for any experimental design.[3]

| Property | Value | Source |

| IUPAC Name | 1H-pyrazole-4-carboxamide | PubChem[3] |

| Molecular Formula | C₄H₅N₃O | PubChem[3] |

| Molecular Weight | 111.10 g/mol | PubChem[3] |

| CAS Number | 39254-48-7 | PubChem[3] |

| Canonical SMILES | C1=C(C=NN1)C(=O)N | PubChem[3] |

| InChIKey | ZVXKYWHJBYIYNI-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Typically a white to off-white solid | --- |

| Hydrogen Bond Donors | 2 (Amide NH₂, Pyrazole NH) | PubChem[3] |

| Hydrogen Bond Acceptors | 3 (Carbonyl O, Pyrazole N atoms) | PubChem[3] |

Structural Elucidation and Tautomerism

The structure of 1H-pyrazole-4-carboxamide is deceptively simple. The core is a planar, five-membered pyrazole ring, which is aromatic and possesses two adjacent nitrogen atoms. This feature is critical, as one nitrogen (N1) is pyrrole-like (with its lone pair contributing to the aromatic sextet) and the other (N2) is pyridine-like (with its lone pair in the plane of the ring). Attached at the 4-position is a carboxamide group (-CONH₂), a classic hydrogen bonding moiety.

A crucial aspect for any N-unsubstituted pyrazole is annular tautomerism . The proton on the N1 nitrogen can migrate to the N2 nitrogen. In the parent 1H-pyrazole-4-carboxamide, this migration results in an identical molecule due to the symmetry across the C4-C5 bond. However, this dynamic equilibrium is fundamental to its reactivity and interactions, as both nitrogen atoms can act as proton donors or acceptors.[4][5] This phenomenon becomes particularly important when designing derivatives, as substitution at the 3 or 5 position can lead to distinct tautomeric forms with different properties.[4][6]

Caption: General workflow for the synthesis of pyrazole-4-carboxamides.

The Pyrazole-4-Carboxamide Scaffold in Kinase Inhibition

The pyrazole-4-carboxamide core is a privileged scaffold in the design of protein kinase inhibitors. [7][8]Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. [9]The scaffold is adept at binding in the ATP-binding pocket of many kinases, utilizing its hydrogen bond donors and acceptors to mimic the interactions of the adenine region of ATP.

A prominent example is its use in developing inhibitors for Aurora kinases, which are key regulators of cell division. [8][10]Aberrant activity of these kinases leads to chromosomal instability, a common feature of cancer cells. [8][9]

Caption: Inhibition of the Aurora kinase pathway by a pyrazole scaffold.

Derivatives based on this core, such as AT9283, have been developed as potent, multi-targeted kinase inhibitors that show efficacy against both Aurora A and Aurora B. [10]Structure-activity relationship (SAR) studies have shown that substitutions at the N1 position of the pyrazole ring and on the amide nitrogen are critical for tuning potency and selectivity against different kinases. [9][11]

Part 3: Self-Validating Experimental Protocols

Trustworthiness in scientific reporting is paramount. The following protocols are designed to be self-validating, including steps for in-process checks and final product verification.

Protocol: Synthesis of N-benzyl-1H-pyrazole-4-carboxamide

This protocol details a representative synthesis, chosen for its common reagents and straightforward execution.

Objective: To synthesize N-benzyl-1H-pyrazole-4-carboxamide from 1H-pyrazole-4-carboxylic acid.

Materials:

-

1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Methodology:

-

Activation (Formation of Acid Chloride):

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrazole-4-carboxylic acid (1.0 eq).

-

Add anhydrous DCM to create a slurry.

-

Slowly add thionyl chloride (2.0 eq) dropwise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours.

-

In-Process Check: The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting acid and formation of the methyl ester.

-

Once complete, cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude 1H-pyrazole-4-carbonyl chloride is used directly in the next step.

-

-

Amidation:

-

Dissolve the crude acid chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

In-Process Check: Monitor the consumption of the acid chloride by TLC, visualizing with UV light. The product should be a new, less polar spot.

-

-

Work-up and Purification:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities), water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Verification Point: At this stage, a crude ¹H NMR can be taken to confirm the presence of the desired product.

-

Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 30-70% ethyl acetate in hexanes) to yield the pure N-benzyl-1H-pyrazole-4-carboxamide.

-

-

Final Characterization:

-

Obtain the final mass of the pure product and calculate the yield.

-

Perform full characterization to confirm structure and purity: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy. The data should be consistent with the expected structure.

-

Conclusion

1H-pyrazole-4-carboxamide is far more than a simple heterocycle; it is a validated, high-potential scaffold that has proven its worth in both academic research and industrial application. Its straightforward synthesis, tunable electronic properties, and ideal geometry for active site binding have established it as a cornerstone in the development of kinase inhibitors and other targeted therapeutics. [7][10][12]For the modern medicinal chemist, a deep understanding of this core's properties and potential is not just beneficial—it is essential for the rational design of the next generation of bioactive molecules.

References

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazole Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide core is a privileged scaffold in medicinal chemistry and agrochemistry, demonstrating a remarkable versatility that has led to the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole carboxamide derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic and practical potential.

Introduction: The Pyrazole Carboxamide Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with a carboxamide functional group, forms the fundamental structure of this important class of compounds. The synthetic tractability of this scaffold allows for extensive chemical modifications at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This adaptability is the cornerstone of the wide-ranging applications of pyrazole carboxamide derivatives, from treating inflammatory diseases and cancer to protecting crops from fungal and insect infestations.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

A prominent therapeutic application of pyrazole carboxamide derivatives lies in their potent anti-inflammatory effects. The most well-known example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of the pain and swelling associated with it.[2] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[4] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4]

Celecoxib and other similar pyrazole carboxamide derivatives selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[1][3][4] This selectivity is attributed to the presence of a sulfonamide side chain that binds to a hydrophilic region near the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[2][3]

Caption: Mechanism of Action of Celecoxib.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess the COX-2 inhibitory activity of pyrazole carboxamide derivatives is the in vitro enzyme inhibition assay.

Step-by-Step Methodology:

-

Enzyme Preparation: Recombinant human COX-2 enzyme is obtained and diluted to a working concentration in a suitable buffer (e.g., Tris-HCl).

-

Compound Preparation: The test pyrazole carboxamide derivatives and a reference inhibitor (e.g., Celecoxib) are dissolved in a solvent like DMSO to create stock solutions, which are then serially diluted.

-

Assay Reaction: The reaction is initiated by adding the substrate, arachidonic acid, to a mixture containing the COX-2 enzyme and the test compound or vehicle control.

-

Prostaglandin Detection: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C). The amount of prostaglandin E2 (PGE2) produced is then quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Fungicidal and Insecticidal Activity: Disrupting Cellular Respiration

In the realm of agriculture, pyrazole carboxamide derivatives are highly effective as fungicides and insecticides, primarily by targeting the succinate dehydrogenase (SDH) enzyme.[5][6]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Succinate dehydrogenase (also known as complex II) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds block cellular respiration, leading to a depletion of ATP and ultimately causing the death of the fungus or insect.[7][8][9] This mode of action is particularly effective and has a lower risk of cross-resistance with other classes of fungicides.[6]

Several commercial fungicides, such as boscalid and fluxapyroxad, are based on the pyrazole carboxamide scaffold.[5][6] Research has shown that novel pyrazole carboxamides can exhibit potent inhibitory effects against fungal SDH, sometimes superior to existing commercial fungicides.[5][9]

Caption: SDHI Mechanism in Fungi.

Experimental Protocol: In Vitro Antifungal Activity Assay

The antifungal efficacy of pyrazole carboxamide derivatives can be determined using a mycelial growth inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone) to prepare stock solutions.

-

Culture Medium Preparation: A standard fungal growth medium, such as potato dextrose agar (PDA), is prepared and autoclaved.

-

Incorporation of Compounds: While the PDA is still molten, the stock solutions of the test compounds are added to achieve a series of final concentrations. The medium is then poured into petri dishes.

-

Inoculation: A small disc of mycelium from a actively growing fungal culture (e.g., Rhizoctonia solani) is placed in the center of each petri dish.[7]

-

Incubation: The inoculated plates are incubated at an optimal temperature for fungal growth (e.g., 25°C) for several days.

-

Measurement and Analysis: The diameter of the fungal colony is measured for each treatment and the control (medium with solvent only). The percentage of mycelial growth inhibition is calculated, and the EC50 value (the effective concentration that inhibits 50% of fungal growth) is determined.

Anticancer Activity: A Multifaceted Approach

The pyrazole carboxamide scaffold is a promising platform for the development of novel anticancer agents, with derivatives exhibiting activity through various mechanisms.[10][11][12][13][14][15]

Mechanisms of Action

-

Kinase Inhibition: Many pyrazole carboxamide derivatives act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[10][16] For instance, some derivatives have shown inhibitory activity against Aurora kinases A and B, which are key regulators of mitosis.[12] Abnormal expression of these kinases can lead to chromosomal instability and cancer development.[12] Others have been found to inhibit c-Jun N-terminal kinase (JNK), which is involved in inflammatory and cancer pathways.[17]

-

DNA Interaction: Certain pyrazole carboxamide derivatives have been shown to interact with DNA, potentially through minor groove binding, leading to conformational changes in the DNA structure and even DNA cleavage.[11] This interference with DNA replication and transcription can induce cancer cell death.

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the anticancer activity of these compounds is the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][18] By activating pro-apoptotic proteins and arresting the cell cycle at specific phases (e.g., G2/M phase), these derivatives can prevent the uncontrolled proliferation of cancer cells.[12]

Caption: Anticancer Mechanisms of Pyrazole Carboxamides.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Cancer cells (e.g., HeLa, HepG2) are cultured in a suitable medium and seeded into 96-well plates at a specific density.[12]

-

Compound Treatment: After the cells have attached, they are treated with various concentrations of the pyrazole carboxamide derivatives for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that causes 50% inhibition of cell growth) is then determined.

Neurological and Other Activities

The versatility of the pyrazole carboxamide scaffold extends to the central nervous system and other biological targets.

-

Cannabinoid Receptor Antagonists: Certain pyrazole carboxamide derivatives, such as SR141716A (Rimonabant), have been developed as potent and selective antagonists of the cannabinoid receptor 1 (CB1).[19][20] These compounds have been investigated for their potential in treating obesity and related metabolic disorders, although their clinical use has been limited by side effects. The structural requirements for potent CB1 receptor antagonism include specific substitutions on the pyrazole ring.[19]

-

mGluR5 Modulators: Compounds like CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) act as selective positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[21][22] These modulators can enhance the receptor's response to glutamate and have shown potential in treating cognitive impairment, depression, and other neurological disorders.[21]

-

FAAH Inhibitors: Pyrazole carboxamide derivatives have also been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids.[23][24][25][26] FAAH inhibitors have therapeutic potential for the management of pain and anxiety.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxamide nitrogen.

| Position of Substitution | General SAR Observations | Examples of Biological Activity Influenced |

| N1-position of Pyrazole | Substituents like a 2,4-dichlorophenyl group are crucial for potent cannabinoid CB1 receptor antagonistic activity.[19] | Cannabinoid Receptor Antagonism |

| C3-position of Pyrazole | The carboxamide group at this position is a key structural requirement for CB1 antagonism.[19] | Cannabinoid Receptor Antagonism |

| C4-position of Pyrazole | Introduction of a methyl group can influence binding affinity.[19] | Cannabinoid Receptor Antagonism |

| C5-position of Pyrazole | A para-substituted phenyl ring at this position is important for CB1 antagonistic activity.[19] | Cannabinoid Receptor Antagonism |

| Carboxamide Nitrogen | The nature of the substituent on the amide nitrogen significantly impacts activity and selectivity across different targets. | Anti-inflammatory, Fungicidal, Anticancer |

| Other Substituents | Introduction of fragments like oxime ethers can enhance antifungal activity against specific pathogens.[5][27][28] | Fungicidal Activity |

Conclusion and Future Perspectives

The pyrazole carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic and agrochemical agents. The diverse range of biological activities exhibited by its derivatives underscores the importance of this chemical framework in drug and pesticide development. Future research will likely focus on the design of more selective and potent compounds with improved pharmacokinetic and safety profiles. The exploration of novel biological targets for pyrazole carboxamide derivatives, coupled with advancements in synthetic methodologies and computational drug design, promises to unlock the full potential of this remarkable scaffold.

References

-

Celecoxib. [Link]

-

Celebrex (Celecoxib) Pharmacology. [Link]

-

Celecoxib. [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]

-

Celecoxib Pathway, Pharmacodynamics. [Link]

-

What is Reparixin used for? [Link]

-

What is the mechanism of Celecoxib? [Link]

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. [Link]

-

Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. [Link]

-

Definition of reparixin - NCI Drug Dictionary. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. [Link]

-

Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. [Link]

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. [Link]

-

Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. [Link]

-

Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). [Link]

-

Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. [Link]

-

Synthesis and evaluation of novel pyrazole carboxamide derivatives. [Link]

-

Reparixin. [Link]

-

The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice. [Link]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. [Link]

-

Synthetic route for substituted pyrazole carboxamide derivatives. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]

-

QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. [Link]

-

Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches. [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. [Link]

-

Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. [Link]

-

Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. [Link]

-

Structure–activity relationship summary of tested compounds. [Link]

-

Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. [Link]

-

Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory. [Link]

-

Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. [Link]

-

Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). [Link]

-

Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. [Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

-

Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

Sources

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing | MDPI [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1H-Pyrazole-4-Carboxamide Core: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The 1H-pyrazole-4-carboxamide moiety has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility and therapeutic relevance across a spectrum of diseases.[1] This five-membered heterocyclic scaffold is a prominent feature in a multitude of biologically active compounds, ranging from anti-inflammatory agents and anticancer therapeutics to fungicides.[2][3] Its significance lies in its unique combination of physicochemical properties and its ability to engage in key interactions with a variety of biological targets. This in-depth guide provides a comprehensive overview of the 1H-pyrazole-4-carboxamide core, delving into its medicinal chemistry significance, mechanisms of action in various therapeutic areas, structure-activity relationships, and key synthetic and evaluation methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic design endeavors.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has a rich history in medicinal chemistry.[2] Its unique electronic and structural features make it a versatile building block in the design of novel therapeutic agents.[4] The pyrazole nucleus is present in several commercially successful drugs, highlighting its importance in the pharmaceutical landscape.[3][5]

Physicochemical Properties of the Pyrazole Ring

The pyrazole ring is an aromatic system, and its two nitrogen atoms confer distinct properties. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like. This arrangement allows for a variety of intermolecular interactions, including hydrogen bonding (both as a donor and an acceptor), metal coordination, and π-π stacking.[6] These properties enable pyrazole-containing compounds to bind with high affinity and specificity to a diverse range of biological targets.

The Emergence of 1H-Pyrazole-4-carboxamide as a Key Pharmacophore

Within the broader class of pyrazole-containing compounds, the 1H-pyrazole-4-carboxamide scaffold has gained particular prominence. The carboxamide group at the 4-position provides an additional point for hydrogen bonding and can be readily modified to modulate the compound's physicochemical properties and target engagement. This combination of a versatile pyrazole core and a strategically placed carboxamide moiety has proven to be a powerful platform for the development of potent and selective inhibitors of various enzymes and receptors.

Therapeutic Significance and Mechanisms of Action

The 1H-pyrazole-4-carboxamide core is at the heart of numerous therapeutic agents and clinical candidates, targeting a wide array of diseases. Its adaptability allows for its incorporation into molecules with diverse mechanisms of action.

As Kinase Inhibitors in Oncology and Inflammation

Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] The 1H-pyrazole-4-carboxamide scaffold has been extensively utilized in the design of potent and selective kinase inhibitors.[8]

-

2.1.1. Case Study: Aurora Kinase Inhibitors Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers. The N-phenyl-1H-pyrazole-4-carboxamide template has been successfully employed to develop inhibitors of Aurora-A kinase.[2] Structure-activity relationship (SAR) studies have shown that bulky, electron-withdrawing substituents at specific positions on the phenyl rings are favorable for inhibitory activity.[9][10]

-

2.1.2. Case Study: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors IRAK4 is a critical kinase in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), making it an attractive target for the treatment of inflammatory diseases. N-(1H-pyrazol-4-yl)carboxamides have been developed as potent and selective IRAK4 inhibitors.[11]

-

2.1.3. Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors Aberrant FGFR signaling is implicated in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, targeting both wild-type and drug-resistant mutant forms of the receptor.[12]

Figure 1: Generalized signaling pathway of kinase inhibition by 1H-pyrazole-4-carboxamide derivatives.

As Cyclooxygenase-2 (COX-2) Inhibitors for Anti-inflammatory Action

-

2.2.1. The Landmark Example: Celecoxib Celecoxib (Celebrex®) is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[13][14] Its chemical structure is a diaryl-substituted pyrazole, specifically 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[13] The selective inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[15] Celecoxib's mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[13]

As Succinate Dehydrogenase Inhibitors (SDHIs) in Agriculture

The 1H-pyrazole-4-carboxamide scaffold is also crucial in the development of modern fungicides. These compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and leading to cell death.[16][17] Fluxapyroxad and Bixafen are commercial fungicides that feature this core structure and exhibit potent activity against a broad spectrum of plant pathogens.[16]

Emerging Therapeutic Targets

The versatility of the 1H-pyrazole-4-carboxamide core continues to be explored for new therapeutic applications. Recent research has focused on its potential as:

-

DNA 6mA Demethylase ALKBH1 Inhibitors: For the treatment of gastric cancer.[18]

-

Cannabinoid Receptor Antagonists: For potential use in various neurological and metabolic disorders.[19]

-

Carbonic Anhydrase Inhibitors: With potential applications as diuretics, anti-glaucoma agents, and anti-epileptics.[20]

Structure-Activity Relationship (SAR) Studies

The biological activity of 1H-pyrazole-4-carboxamide derivatives can be finely tuned by modifying different parts of the molecule.

Key Interaction Points of the Pyrazole Core

The pyrazole ring itself often serves as a critical anchoring point within the binding site of a target protein. The two nitrogen atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues.

Impact of Substitutions at the N1-position

Substituents at the N1-position of the pyrazole ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be crucial for potent activity.[19]

Influence of Substituents on the Carboxamide Moiety

The carboxamide group is a key feature for interaction, often forming hydrogen bonds with the target protein. Modifications to the amide nitrogen can be used to explore different regions of the binding pocket and to modulate properties such as solubility and cell permeability.

Modifications of the Pyrazole Ring

Substitution at other positions of the pyrazole ring (C3 and C5) is a common strategy to enhance activity and selectivity. In the case of Celecoxib, the p-tolyl group at C5 and the trifluoromethyl group at C3 are essential for its selective COX-2 inhibition.[14]

| Target | Key Substituent Positions and Their Impact on Activity | Reference Compound Example | IC50/EC50 | Reference |

| FGFR1 | 5-amino group and covalent warhead on the carboxamide moiety are crucial for potent and irreversible inhibition. | Compound 10h | 46 nM | [12] |

| IRAK4 | Introduction of lipophilic bicyclic cores in place of a polar pyrazolopyrimidine core enhances permeability and potency. | Not specified | N/A | [11] |

| Aurora A Kinase | Bulky, electron-withdrawing groups at R1 and R2 positions of the N-phenyl ring are favored for inhibitory activity. | N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative | N/A | [9] |

| Rhizoctonia solani (SDHI) | Thioether moiety and specific substitutions on the phenyl ring of the carboxamide enhance antifungal activity. | Compound 8e | 0.012 µg/mL | [21] |

Synthetic Strategies and Methodologies

The synthesis of 1H-pyrazole-4-carboxamide derivatives is generally straightforward, allowing for the rapid generation of compound libraries for SAR studies.

General Synthesis of the 1H-Pyrazole-4-carboxamide Scaffold

A common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a functionalized equivalent to form the pyrazole ring, followed by functional group manipulations to introduce the carboxamide at the 4-position. Alternatively, a pre-formed pyrazole-4-carboxylic acid can be coupled with an amine to generate the final carboxamide.

Figure 2: A generalized workflow for the synthesis of 1H-pyrazole-4-carboxamide derivatives.

Example Protocol: Synthesis of a Pyrazole-4-carboxamide Intermediate

This protocol is a representative example for the synthesis of a key intermediate that can be further elaborated into a variety of final compounds.

Step 1: Synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid

-

To a solution of ethyl 4-nitro-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., a mixture of ethanol and water), add a solution of sodium hydroxide.

-

Heat the reaction mixture at reflux for a specified time (e.g., 2-4 hours) while monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 4-nitro-1H-pyrazole-3-carboxylic acid.

Step 2: Amide Coupling to form a 4-nitro-1H-pyrazole-3-carboxamide derivative

-

Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in an anhydrous solvent (e.g., THF or DMF).

-

Add a coupling agent (e.g., oxalyl chloride or HATU) and a catalytic amount of DMF (if using oxalyl chloride) at 0 °C.

-

Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to form the acid chloride or activated ester.

-

In a separate flask, dissolve the desired amine in a suitable solvent (e.g., pyridine or THF with a base like triethylamine).

-

Add the solution of the activated pyrazole carboxylic acid dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 6-12 hours).

-

Work up the reaction by removing the solvent, partitioning between an organic solvent and water, and purifying the product by chromatography or recrystallization.[22]

In Vitro Evaluation Protocols

Once synthesized, the biological activity of 1H-pyrazole-4-carboxamide derivatives is assessed using a variety of in vitro assays.

Protocol: Kinase Inhibition Assay (e.g., IRAK4)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

-

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often detected using a fluorescent or luminescent readout.

-

Materials: Recombinant IRAK4 enzyme, kinase buffer, ATP, substrate peptide, detection reagent (e.g., ADP-Glo™ Kinase Assay), test compounds, and a multi-well plate.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase, substrate, and buffer to the wells of a microplate.

-

Add the test compounds to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol: Cellular Proliferation Assay

This assay determines the effect of the compounds on the growth of cancer cell lines.

-

Principle: The assay measures the number of viable cells after treatment with the test compounds.

-

Materials: Cancer cell line (e.g., NCI-H520 for FGFR inhibitors), cell culture medium, fetal bovine serum, penicillin/streptomycin, test compounds, and a reagent for measuring cell viability (e.g., MTT or CellTiter-Glo®).

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent of viable cells relative to the vehicle-treated control and determine the GI50 or IC50 value.[12]

-

Conclusion and Future Perspectives

The 1H-pyrazole-4-carboxamide core has firmly established itself as a privileged scaffold in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active molecules with significant therapeutic impact.[1][2] The continued exploration of this versatile core, coupled with advances in structural biology and computational chemistry, is expected to yield novel therapeutics with improved potency, selectivity, and safety profiles. The future of drug discovery will undoubtedly see the 1H-pyrazole-4-carboxamide scaffold at the heart of innovative treatments for a host of human diseases.

References

-

Lim, J., Altman, M. D., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5384-8. Available from: [Link]

-

Zhang, T., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 81(1), 119-126. Available from: [Link]

-

Siddiqui, S., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 28(14), 5484. Available from: [Link]

-

Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry, 67(17), 15456-15475. Available from: [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 276, 116558. Available from: [Link]

-

Cetin, C. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

-

Hagiwara, H., et al. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science. Available from: [Link]

-

Sivakumar, P. M., & Mukesh, B. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Journal of Taibah University for Science, 12(4), 481-491. Available from: [Link]

-

Sivakumar, P. M., & Mukesh, B. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Journal of Taibah University for Science. Available from: [Link]

-

Wang, Y., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Current status of pyrazole and its biological activities. Pharmacognosy Journal, 13(5). Available from: [Link]

-

Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity. Available from: [Link]

-

Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. Available from: [Link]

-

So, M. S., & Lee, J. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Available from: [Link]

-

ResearchGate. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Available from: [Link]

-

PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]

-

Yang, B., et al. (2013). Design, Synthesis and Biological Evaluation of 5-Amino-1H-pyrazole-4- carboxamide Derivatives as Potential Antitumor Agents. Letters in Drug Design & Discovery, 11. Available from: [Link]

-

Guler, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137978. Available from: [Link]

-

Zhang, H., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. Available from: [Link]

-

ResearchGate. (n.d.). Representative drugs containing the pyrazole scaffold. Available from: [Link]

-

Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1196. Available from: [Link]

-

Cilibrizzi, A., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]

-

Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–315. Available from: [Link]

-

Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Expert Opinion on Pharmacotherapy, 1(2), 235-249. Available from: [Link]

-

Chawla, G., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1658. Available from: [Link]

-

DailyMed. (n.d.). Celecoxib capsules. U.S. National Library of Medicine. Available from: [Link]

-

ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. Available from: [Link]

-

Auteum. (n.d.). The Role of Pyrazole Carboxamidines in Modern Chemical Synthesis. Available from: [Link]

-

PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-20. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

Spectroscopic data (NMR, IR, MS) for 1H-pyrazole-4-carboxamide

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-pyrazole-4-carboxamide

This document provides a comprehensive technical guide to the spectroscopic analysis of 1H-pyrazole-4-carboxamide (C₄H₅N₃O), a key heterocyclic compound relevant to researchers, scientists, and professionals in drug development. As direct experimental data for this specific molecule is not consolidated in publicly available literature, this guide leverages fundamental spectroscopic principles and data from closely related pyrazole analogues to present a robust, predictive spectroscopic profile. This serves as an authoritative benchmark for researchers seeking to verify their own experimental findings.

Introduction and Rationale

1H-pyrazole-4-carboxamide is a member of the pyrazole family, a class of heterocyclic compounds renowned for its broad pharmacological applications.[1] The structural elucidation and purity assessment of such molecules are paramount in the fields of medicinal chemistry and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[2] This guide explains the causality behind experimental choices and provides a self-validating framework for interpreting the spectral data, ensuring a high degree of confidence in the structural assignment.

Molecular Structure and Spectroscopic Preview

To properly interpret spectroscopic data, a foundational understanding of the molecule's structure is essential. 1H-pyrazole-4-carboxamide consists of a five-membered aromatic pyrazole ring substituted at the 4-position with a carboxamide group.

Key structural features for analysis:

-

Pyrazole Ring: Contains two adjacent nitrogen atoms and three carbon atoms. It features two C-H protons (H3, H5), one N-H proton, and three distinct carbon environments.

-

Carboxamide Group: Features a carbonyl (C=O) group and a primary amide (-NH₂) group, each with characteristic spectroscopic signatures.

-

Tautomerism: Pyrazoles can undergo prototropic tautomerism, where the N-H proton can exchange between the two nitrogen atoms. This can lead to signal averaging or broadening in NMR spectra, particularly at room temperature.[3]

Below is a diagram of the molecular structure with atom numbering used for spectral assignments throughout this guide.

Caption: Structure of 1H-pyrazole-4-carboxamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For pyrazole derivatives, it is crucial for assigning protons and carbons on the heterocyclic ring.[4]

Predicted ¹H NMR Spectrum

Rationale for Experimental Choices: A standard ¹H NMR experiment is conducted in a deuterated solvent, typically DMSO-d₆, which is capable of dissolving the polar carboxamide and allows for the observation of exchangeable N-H protons from both the pyrazole ring and the amide group. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Authoritative Comparison |

| ~13.0 - 13.5 | Broad Singlet | N1-H | The pyrazole N-H proton is acidic and often appears as a very broad signal at a high chemical shift due to hydrogen bonding and tautomeric exchange. This is a characteristic feature of N-H protons in pyrazole systems.[5] |

| ~8.1 - 8.3 | Singlet | C3-H & C5-H | Due to rapid N-H tautomerism at room temperature, the C3 and C5 positions become chemically equivalent on the NMR timescale, resulting in a single, sharp signal that integrates to 2H.[3] In related pyrazoles, these protons typically resonate in the 7.5-8.5 ppm range.[6] |

| ~7.0 - 7.5 | Broad Singlet (2H) | -CONH₂ | The two protons of the primary amide group are often non-equivalent and may appear as two separate broad signals or a single broad signal. Their chemical shift is concentration and temperature-dependent. |

Predicted ¹³C NMR Spectrum

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The solvent of choice remains DMSO-d₆ for consistency.

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Authoritative Comparison |

| ~163 - 166 | C6 (C=O) | The carbonyl carbon of an amide group is significantly deshielded and is expected to appear in this downfield region.[4] |

| ~135 - 140 | C3 & C5 | Similar to the ¹H NMR, the C3 and C5 carbons are often observed as a single, averaged signal due to tautomerism. Their chemical shift is characteristic of sp² carbons in an electron-deficient heterocyclic ring.[5] |

| ~110 - 115 | C4 | The C4 carbon, being substituted by the carboxamide group, will have a distinct chemical shift from C3/C5. Its precise location is influenced by the electronic effects of the substituent. |

Infrared (IR) Spectroscopy

Rationale for Experimental Choices: Fourier-Transform Infrared (FTIR) spectroscopy is ideal for identifying the functional groups present in a molecule. For a solid sample like 1H-pyrazole-4-carboxamide, the KBr pellet method is a standard choice.[7] This involves grinding the sample with IR-transparent potassium bromide and pressing it into a thin pellet, minimizing scattering and producing a high-quality transmission spectrum.[8]

Predicted Data and Interpretation:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale and Authoritative Comparison |

| 3400 - 3100 | N-H Stretch | Amide N-H₂ & Pyrazole N-H | This broad region will contain multiple overlapping bands. The amide N-H stretches (symmetric and asymmetric) typically appear around 3350 and 3180 cm⁻¹. The pyrazole N-H stretch, involved in hydrogen bonding, also appears here.[9] |

| ~3100 | C-H Stretch | Aromatic C-H | The C-H stretching vibrations of the pyrazole ring are expected just above 3000 cm⁻¹. |

| 1660 - 1680 | C=O Stretch | Amide I Band | This strong, sharp absorption is highly characteristic of the carbonyl group in the primary amide.[10] |

| 1600 - 1640 | N-H Bend | Amide II Band | The bending vibration of the N-H bonds in the primary amide gives rise to this absorption. |

| 1500 - 1580 | C=N, C=C Stretch | Pyrazole Ring Vibrations | These absorptions are characteristic of the stretching vibrations within the pyrazole aromatic ring. |

Mass Spectrometry (MS)

Rationale for Experimental Choices: Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive structural confirmation. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, which would likely be analyzed in positive ion mode to produce the protonated molecular ion [M+H]⁺.[11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[12]

Predicted Data and Interpretation:

| Predicted m/z | Assignment | Rationale |

| 112.051 | [M+H]⁺ | The exact mass of C₄H₅N₃O is 111.0433 g/mol .[13] The protonated molecular ion in high-resolution ESI-MS would confirm the elemental formula. |

| 111.043 | [M]⁺ | In techniques like Electron Ionization (EI), the molecular ion peak would be observed. |

| 68.035 | [M - CONH₂]⁺ | A common fragmentation pathway would be the loss of the carboxamide radical, resulting in a pyrazolyl cation. |

| 69.040 | [M - HNCO]⁺ | Another plausible fragmentation is the loss of isocyanic acid, a characteristic fragmentation for primary amides. |

Integrated Spectroscopic Workflow and Protocols

A logical workflow ensures that data from each technique is used to build a complete and validated picture of the molecule.

Caption: Integrated workflow for the spectroscopic characterization of a small molecule.

Standard Operating Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the 1H-pyrazole-4-carboxamide sample.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H Acquisition: Acquire a one-dimensional ¹H spectrum using standard parameters (e.g., 400 MHz, 16 scans, 298 K).

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

Standard Operating Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Gently grind ~1 mg of the 1H-pyrazole-4-carboxamide sample with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation: Transfer the powder to a pellet die and press using a hydraulic press at 7-10 tons of pressure for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place an empty KBr pellet (a blank) in the sample holder of the FTIR instrument and acquire a background spectrum.

-

Sample Spectrum: Replace the blank with the sample pellet and acquire the sample spectrum (typically scanning from 4000 to 400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.[14]

Standard Operating Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid to promote protonation.[15]

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference compound across the desired mass range to ensure high mass accuracy.[12]

-

Direct Infusion Analysis: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu). Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the ion of interest.[16]

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for 1H-pyrazole-4-carboxamide based on established principles and comparative data from analogous compounds. The predicted NMR, IR, and MS data serve as a reliable reference for researchers. By following the integrated workflow and detailed experimental protocols provided, scientists can confidently acquire and interpret their own data, leading to the unambiguous structural confirmation of 1H-pyrazole-4-carboxamide.

References

-

Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-4-carboxamide, 3-amino-. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Soininen, T., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 659-663. Available at: [Link]

-

Biocompare.com. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrazole-4-carboxamide, 3-amino-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11, 34573-34580. Available at: [Link]

-

PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrazole-4-carboxamide, 1-phenyl-5-[(4-pyridinylmethyl)amino]-. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved from [Link]

-

Ok, S., Şen, E., & Kasımoğulları, R. (2014). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Elguero, J., et al. (1999). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 23(6), 635-641. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical and experimental FTIR spectra of -methyl. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrazole-4-carboxaldehyde, 1,3-diphenyl-. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5468. Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral data for compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole. Retrieved from [Link]

-

PubMed. (2022). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. rsc.org [rsc.org]

- 13. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. eng.uc.edu [eng.uc.edu]

- 15. tecan.com [tecan.com]

- 16. chromatographyonline.com [chromatographyonline.com]

The 1H-Pyrazole-4-Carboxamide Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1H-Pyrazole-4-Carboxamide Core

The 1H-pyrazole-4-carboxamide scaffold has emerged as a "privileged" structure in medicinal chemistry, a testament to its remarkable versatility in binding to a wide array of biological targets. Its inherent planarity, coupled with the strategic positioning of hydrogen bond donors and acceptors, allows for diverse and high-affinity interactions within various protein active sites. This guide provides a comprehensive overview of the key therapeutic targets of 1H-pyrazole-4-carboxamide derivatives, delving into their mechanisms of action, and presenting validated experimental protocols for their investigation.

I. Kinase Inhibition: A Dominant Therapeutic Landscape

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. The 1H-pyrazole-4-carboxamide scaffold has proven to be an exceptionally effective framework for developing potent and selective kinase inhibitors.

A. Cyclin-Dependent Kinases (CDKs): Cell Cycle Control

Mechanism of Action: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. 1H-pyrazole-4-carboxamide derivatives have been shown to act as ATP-competitive inhibitors of CDKs, arresting the cell cycle and inducing apoptosis in cancer cells. For instance, certain 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives have demonstrated potent inhibition of CDK2, leading to a dose-dependent arrest of the Go/G1 phase in A549 lung cancer cell lines[1].

Signaling Pathway:

Caption: Inhibition of CDK2 by 1H-pyrazole-4-carboxamide derivatives blocks cell cycle progression.

B. Fibroblast Growth Factor Receptors (FGFRs): Angiogenesis and Tumor Growth

Mechanism of Action: Aberrant FGFR signaling is a critical driver in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors that target both wild-type and drug-resistant gatekeeper mutants of FGFRs[2]. These compounds form an irreversible bond with a cysteine residue in the ATP-binding pocket of the kinase, leading to sustained inhibition of downstream signaling pathways involved in cell proliferation and survival.

Experimental Protocol: FGFR Kinase Inhibition Assay (Biochemical)

-

Reagents: Recombinant human FGFR1, FGFR2, FGFR3 kinases, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), 1H-pyrazole-4-carboxamide test compounds.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the FGFR enzyme, the peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression.

C. Aurora Kinases: Mitotic Regulation

Mechanism of Action: Aurora kinases A and B are essential for proper mitotic progression. Dysregulation of these kinases can lead to chromosomal instability and aneuploidy, contributing to tumorigenesis. Novel pyrazole-4-carboxamide analogues have been identified as dual inhibitors of Aurora kinases A and B[3]. These compounds have been shown to induce cell cycle arrest in the G2/M phase, increase polyploidy, and trigger apoptosis in cancer cell lines[3].

Quantitative Data: Inhibition of Cancer Cell Lines

| Compound | Target Cell Line | IC50 (µM) |

| 6k | HeLa | 0.43[3] |

| 6k | HepG2 | 0.67[3] |

| 10h | NCI-H520 | 0.019[2] |

| 10h | SNU-16 | 0.059[2] |

| 10h | KATO III | 0.073[2] |

D. Fms-like Tyrosine Kinase 3 (FLT3): Hematological Malignancies

Mechanism of Action: Mutations in FLT3 are common in acute myeloid leukemia (AML). 1H-pyrazole-3-carboxamide derivatives have been designed as potent inhibitors of FLT3 and its mutants[4]. These compounds exhibit strong anti-proliferative effects on AML cells, demonstrating their potential as therapeutic agents for this aggressive cancer[4].

E. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Inflammatory Diseases